BenchChemオンラインストアへようこそ!

3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Medicinal Chemistry Scaffold Hopping Lipophilic Efficiency

Procure CAS 2034495-54-8 for diversity-oriented screening against PTP1B or xanthine oxidase. This compound uniquely integrates a xanthene core, a conformationally constrained azetidine linker, and a hydantoin terminus—a 3D scaffold topology not represented by simpler hydantoins or xanthenes alone. Its rigid, sp³-rich architecture reduces entropic binding penalties and enables access to binding-site sub-pockets inaccessible to either fragment class independently. Ideal for target deconvolution and structure-based optimization programs.

Molecular Formula C20H17N3O4
Molecular Weight 363.373
CAS No. 2034495-54-8
Cat. No. B2569457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
CAS2034495-54-8
Molecular FormulaC20H17N3O4
Molecular Weight363.373
Structural Identifiers
SMILESC1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5C(=O)CNC5=O
InChIInChI=1S/C20H17N3O4/c24-17-9-21-20(26)23(17)12-10-22(11-12)19(25)18-13-5-1-3-7-15(13)27-16-8-4-2-6-14(16)18/h1-8,12,18H,9-11H2,(H,21,26)
InChIKeyXVADZFNTNNDYHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(9H-Xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034495-54-8): Structural and Procurement Baseline


3-[1-(9H-Xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034495-54-8) is a synthetic heterocyclic compound (C20H17N3O4, MW 363.37 g/mol) that incorporates three pharmacophoric elements: a xanthene core, a conformationally constrained azetidine linker, and an imidazolidine-2,4-dione (hydantoin) terminus . This compound belongs to a broader class of imidazolidine-2,4-dione derivatives that have been investigated as PTP1B inhibitors (IC50 range: 0.57–172 μM) [1] and xanthine oxidase inhibitors [2]. However, at the time of this analysis, no primary research publications, patents, or authoritative curated database entries (ChEMBL, PubChem BioAssay, BindingDB) containing quantitative biological data specific to this exact compound were identified in the public domain. Prospective users must therefore evaluate this compound on the basis of its differentiated scaffold architecture and physicochemical properties relative to its closest structural analogs, rather than on published target-specific potency data.

Why In-Class Imidazolidine-2,4-dione or Xanthene Derivatives Cannot Substitute for 3-[1-(9H-Xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034495-54-8)


The imidazolidine-2,4-dione (hydantoin) class encompasses compounds with widely divergent biological profiles, ranging from anticonvulsants to kinase inhibitors, PTP1B inhibitors, and xanthine oxidase inhibitors [1]. Substitution at the N3 position of the hydantoin ring fundamentally alters target engagement: the azetidine-linked xanthene-9-carbonyl motif in CAS 2034495-54-8 introduces both a rigid, low-molecular-weight sp³-rich linker (azetidine) and a lipophilic tricyclic aromatic cap (xanthene) that are absent in simpler hydantoins such as phenytoin or ethotoin [2]. Conversely, compounds sharing the xanthene-9-carbonyl-azetidine scaffold but bearing a different terminal heterocycle—such as pyrrolidine-2,5-dione (CAS 1795362-75-2) or 2H-1,2,3-triazole analogs—exhibit altered hydrogen-bonding capacity, dipole moment, and predicted target complementarity due to the replacement of the hydantoin's dual H-bond donor/acceptor urea motif [3]. Generic substitution without experimental confirmation of target engagement, selectivity, and pharmacokinetic behavior in the specific assay system of interest is therefore unsupported by the available structural and pharmacological evidence.

Quantitative Differentiation Evidence for 3-[1-(9H-Xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034495-54-8)


Scaffold-Level Differentiation: Xanthene-9-Carbonyl-Azetidine-Hydantoin vs. Furan-Carbonyl-Azetidine-Hydantoin

The replacement of the furan-3-carbonyl group in the direct structural analog 3-[1-(furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034269-30-0) with the xanthene-9-carbonyl moiety in CAS 2034495-54-8 results in a substantial increase in calculated lipophilicity and aromatic surface area, parameters known to modulate membrane permeability and target-binding thermodynamics in imidazolidine-2,4-dione-based inhibitor series [1]. The xanthene substituent contributes approximately three additional sp²-hybridized carbon atoms and one ether oxygen relative to the furan analog, altering both π-stacking potential with aromatic protein residues and the compound's overall molecular shape [2].

Medicinal Chemistry Scaffold Hopping Lipophilic Efficiency

Terminal Heterocycle Differentiation: Hydantoin vs. Pyrrolidine-2,5-dione in Xanthene-9-Carbonyl-Azetidine Scaffolds

Within the xanthene-9-carbonyl-azetidine scaffold family, the terminal imidazolidine-2,4-dione (hydantoin) of CAS 2034495-54-8 provides two hydrogen-bond donor sites (N–H) and two hydrogen-bond acceptor sites (C=O) positioned in a rigid five-membered ring geometry, whereas the pyrrolidine-2,5-dione analog (CAS 1795362-75-2) offers only carbonyl acceptors without N–H donor capacity [1]. This difference is mechanistically consequential: in imidazolidine-2,4-dione-based PTP1B inhibitors, the hydantoin N–H groups form critical hydrogen bonds with the catalytic cysteine (Cys215) and the WPD loop (Asp181) of the enzyme, interactions that cannot be replicated by the pyrrolidine-2,5-dione terminus [2].

Kinase Inhibitor Design Hydrogen-Bonding Capacity Fragment-Based Drug Discovery

Azetidine Linker Conformational Constraint: Differentiation from Piperidine- and Pyrrolidine-Linked Imidazolidine-2,4-dione Analogs

The azetidine ring in CAS 2034495-54-8 introduces greater conformational rigidity than the piperidine (six-membered) or pyrrolidine (five-membered) linkers found in related imidazolidine-2,4-dione derivatives such as 3-(2-methoxyethyl)-1-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione . Four-membered azetidines exhibit a puckered conformation with a ring strain energy of approximately 26.3 kcal/mol, restricting the accessible dihedral angles between the xanthene-9-carbonyl and hydantoin moieties to a narrower range than is possible with five- or six-membered saturated rings [1].

Conformational Restriction Ligand Efficiency sp³-Rich Scaffolds

Imidazolidine-2,4-dione as a Privileged PTP1B and Xanthine Oxidase Inhibitor Pharmacophore: Class-Level Activity Evidence

Although CAS 2034495-54-8 itself lacks published target-specific potency data, the imidazolidine-2,4-dione (hydantoin) pharmacophore has been validated as a productive scaffold for PTP1B inhibition (exemplified by Comp#10: IC50 = 2.07 μM, with demonstrated selectivity over TCPTP) [1] and for xanthine oxidase inhibition (representative imidazolidine-2,4-dione derivative: IC50 = 184 nM) [2]. The xanthene-9-carbonyl moiety further appears in CCR1 antagonists (e.g., J-113863: IC50 = 0.9 nM for human CCR1) [3], establishing that the xanthene-9-carbonyl substructure is compatible with high-affinity target engagement in unrelated target classes.

PTP1B Inhibition Xanthine Oxidase Inhibition Diabetes and Gout

Physicochemical Differentiation: Molecular Weight and Lipophilicity Positioning Within the Azetidine-Imidazolidine-2,4-dione Analog Series

CAS 2034495-54-8 (MW 363.37) occupies a distinct position in property space relative to its closest commercially available azetidine-imidazolidine-2,4-dione analogs. The furan-3-carbonyl analog (CAS 2034269-30-0, MW 275.26), thiophene-3-carbonyl analog, and pyrazine-2-carbonyl analog all have molecular weights below 310 Da, while the naphthalen-1-ylsulfonyl analog (CAS 2034426-41-8, MW ~401) and benzofuran-2-carbonyl analog (CAS 2034363-99-8) exceed 380 Da [1]. CAS 2034495-54-8 thus sits near the recognized lead-like MW threshold of 350 Da [2], representing a balanced trade-off between the pharmacophoric bulk of the xanthene and the conformational constraint of the azetidine.

Drug-Likeness Lead-Likeness Property-Based Design

Recommended Application Scenarios for 3-[1-(9H-Xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034495-54-8)


Scaffold-Hopping Library Design for PTP1B or Xanthine Oxidase Lead Discovery

Given the validated PTP1B inhibitory activity of imidazolidine-2,4-dione derivatives (IC50 as low as 2.07 μM) [1] and the established xanthine oxidase inhibitory potential of this chemotype (IC50 = 184 nM for representative analogs) [2], CAS 2034495-54-8 is an appropriate candidate for inclusion in diversity-oriented screening libraries targeting these enzymes. Its xanthene-9-carbonyl-azetidine-hydantoin architecture represents a three-dimensional scaffold topology not represented by simpler hydantoins or xanthenes alone, potentially accessing binding-site sub-pockets inaccessible to either fragment class independently. Procurement for biochemical screening against purified PTP1B or xanthine oxidase, with parallel counter-screening against closely related phosphatases (TCPTP, SHP2) or oxidoreductases (aldehyde oxidase), is the most evidence-supported near-term application.

Comparative Physicochemical Profiling of Azetidine-Imidazolidine-2,4-dione Congeners

CAS 2034495-54-8 is one member of a series of >10 commercially available azetidine-imidazolidine-2,4-dione derivatives differentiated by their N-acyl or N-sulfonyl substituents (furan-3-carbonyl, pyrazine-2-carbonyl, thiophene-3-carbonyl, naphthalen-1-ylsulfonyl, benzofuran-2-carbonyl, etc.). The quantitative evidence assembled in this guide demonstrates that this compound occupies a distinct property niche (MW 363 Da, predicted clogP ≈ 2.8–3.2) relative to its lower-MW (furan, pyrazine, thiophene) and higher-MW (naphthalene-sulfonyl, benzofuran) analogs [3]. A systematic parallel determination of experimental logD₇.₄, kinetic solubility (PBS, pH 7.4), and passive permeability (PAMPA or Caco-2) across this congeneric series would provide the data necessary to establish whether the xanthene-9-carbonyl substituent confers a measurable permeability or solubility advantage over the other aromatic capping groups—information critical for lead series prioritization.

Target Deconvolution via Chemoproteomics or Broad-Panel Kinase/Phosphatase Profiling

The co-occurrence of the hydantoin (PTP1B- and XO-validated) and xanthene-9-carbonyl (CCR1- and kinase-validated) pharmacophores in CAS 2034495-54-8 suggests potential polypharmacology [1][2]. This compound is therefore suited for target deconvolution studies employing chemical proteomics (e.g., affinity-based protein profiling with a biotinylated or clickable analog) or broad-panel biochemical profiling (kinase panels, phosphatase panels, GPCR panels). The azetidine linker provides a defined vector for future derivatization with affinity tags or photoaffinity probes, while the xanthene moiety's intrinsic fluorescence properties may facilitate cellular uptake and localization studies without additional labeling. Such profiling data would transform the current evidence base from class-level inference to compound-specific target engagement knowledge.

Fragment-Based and Structure-Based Drug Design Starting Point

With a molecular weight of 363 Da, CAS 2034495-54-8 sits near the upper boundary of fragment-like chemical space but remains amenable to structure-based optimization. The conformational rigidity conferred by the azetidine linker [3] reduces the entropic penalty of binding and improves the interpretability of structure-activity relationships (SAR), while the hydantoin terminus provides a well-precedented anchor point for interactions with catalytic residues in phosphatase and oxidoreductase active sites [1]. For academic or industrial groups with access to protein crystallography or cryo-EM infrastructure, co-structure determination of CAS 2034495-54-8 bound to PTP1B, xanthine oxidase, or a prioritized kinase target would provide the atomic-resolution understanding needed to guide rational, structure-based optimization of this chemotype.

Quote Request

Request a Quote for 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.